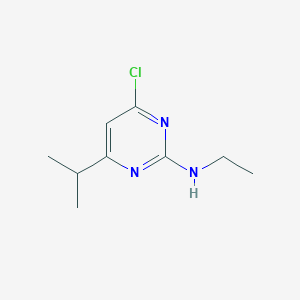

4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C9H14ClN3 |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

4-chloro-N-ethyl-6-propan-2-ylpyrimidin-2-amine |

InChI |

InChI=1S/C9H14ClN3/c1-4-11-9-12-7(6(2)3)5-8(10)13-9/h5-6H,4H2,1-3H3,(H,11,12,13) |

InChI Key |

QCJURBZQTSKIEC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=CC(=N1)Cl)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-(propan-2-yl)pyrimidin-2-amine with ethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, N-oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to act through modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine, emphasizing substituent variations and their implications.

Structural Analogues and Substituent Effects

Physicochemical Properties

Biological Activity

4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C9H14ClN3. It features a chloro group at the 4th position, an ethyl group at the 2nd position, and an isopropyl group at the 6th position of the pyrimidine ring. This unique arrangement influences its chemical reactivity and biological activity.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C9H14ClN3 |

| IUPAC Name | This compound |

| Chloro Group | Position 4 |

| Ethyl Group | Position 2 |

| Isopropyl Group | Position 6 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, pyrimidine derivatives have been shown to inhibit bacterial growth effectively. A study highlighted that certain pyrimidine-based compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Antiviral Activity

The compound has also been explored for its antiviral properties. In vitro studies have shown that pyrimidine derivatives can inhibit viral replication. For example, a related compound demonstrated effectiveness against influenza viruses, with a reduction in viral load observed in infected cell cultures . The mechanism of action typically involves interference with viral enzymes or replication processes.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. Research indicates that similar compounds can suppress cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A study reported that certain pyrimidine derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Significant activity against S. aureus and E. coli | |

| Antiviral | Reduced viral load in influenza infections | |

| Anti-inflammatory | Comparable IC50 to celecoxib |

Case Studies

- Antiviral Study : A recent investigation into the antiviral effects of pyrimidine derivatives demonstrated that they could significantly lower the replication rate of influenza A virus in vitro. The study utilized various concentrations of the compound and observed a dose-dependent response in viral load reduction.

- Anti-inflammatory Assessment : In an animal model of inflammation induced by carrageenan, administration of a related pyrimidine derivative resulted in marked reductions in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways or viral replication.

- Receptor Modulation : It could potentially modulate receptor activities related to pain and inflammation.

Q & A

Q. Optimization Tips :

- Use High-Performance Liquid Chromatography (HPLC) to monitor purity (>99%) .

- Adjust reaction time and temperature to balance yield and byproduct formation. For instance, prolonged heating may degrade halogenated intermediates .

Basic: How can the purity and structural integrity of this compound be confirmed post-synthesis?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and detect impurities. For example, the ethyl group’s triplet signal (~1.2 ppm) and isopropyl splitting patterns confirm correct substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]) and fragments, ensuring agreement with theoretical values .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths/angles (e.g., C–Cl: ~1.73 Å) and confirms stereochemistry .

Table 1 : Key Analytical Parameters

| Technique | Target Data | Example Value | Reference |

|---|---|---|---|

| H NMR | Ethyl group (δ) | 1.2 ppm (triplet) | |

| HRMS | [M+H] | Calculated: 254.12 | |

| XRD | C–Cl bond length | 1.73 Å |

Basic: What are the key stability considerations under different storage conditions?

Q. Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for pyrimidines). Store at –20°C in inert atmospheres to prevent oxidation .

- Hydrolytic Sensitivity : Halogenated pyrimidines degrade in humid environments. Use accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life .

- Light Sensitivity : UV-Vis spectroscopy detects photodegradation; store in amber vials under argon .

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., activation energies) with experimental kinetic data. Discrepancies in nucleophilic substitution rates may arise from solvent effects not modeled in silico .

- Isotope Labeling : Use C-labeled substrates to trace reaction mechanisms (e.g., SN2 vs. SN1 pathways) .

- In Situ Spectroscopy : Raman or IR spectroscopy monitors intermediate formation during reactions, validating computational intermediates .

Advanced: How can crystallography elucidate molecular interactions in co-crystal formations?

Q. Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution refinement of co-crystals (e.g., with succinic acid). Hydrogen-bonding networks (e.g., N–H⋯O, ~2.8 Å) and π-π stacking interactions are quantified using Mercury software .

- Twinned Data Analysis : For imperfect crystals, twin-law matrices in SHELXD resolve overlapping reflections and improve accuracy .

Table 2 : Crystallographic Parameters for a Co-Crystal (Example)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P/c | |

| H-bond (N–H⋯O) | 2.85 Å | |

| R Factor | 0.024 |

Advanced: What methodologies study its interaction with biological targets like enzymes?

Q. Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k, k) to cyclooxygenase (COX) enzymes. Immobilize the compound on a sensor chip and monitor association/dissociation in real-time .

- Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites. Validate with mutagenesis (e.g., alanine scanning of COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.